2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
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Overview
Description
2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline core. This is followed by the esterification of the carboxyl group with 2-(Ethyloxy)ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce fully saturated quinoline derivatives.
Scientific Research Applications
2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(2-chlorophenyl)-1,4-dihydroquinoline-3-carboxylate
- Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
2-ETHOXYETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to the presence of the ethyloxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H24ClNO4 |
---|---|
Molecular Weight |
389.9g/mol |
IUPAC Name |
2-ethoxyethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24ClNO4/c1-3-26-11-12-27-21(25)18-13(2)23-16-9-6-10-17(24)20(16)19(18)14-7-4-5-8-15(14)22/h4-5,7-8,19,23H,3,6,9-12H2,1-2H3 |
InChI Key |
GVGGSZVESBMZFQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CCC2)C |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CCC2)C |
Origin of Product |
United States |
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